![molecular formula C21H20BrN3O2 B2820643 2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide CAS No. 1252846-89-1](/img/structure/B2820643.png)
2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide” is a complex organic molecule that contains several functional groups, including an acetamide group, a pyridazine ring, and a bromophenyl group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the pyridazine ring. The bromophenyl and acetamide groups are likely to be in a trans configuration to each other .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions such as nucleophilic substitution (due to the presence of the bromine atom) and hydrolysis (due to the presence of the acetamide group) .Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds with pyridazinone cores, including various derivatives, have been synthesized and evaluated for their antimicrobial activity. For instance, novel sulphonamide derivatives were synthesized and displayed good antimicrobial properties against several strains, suggesting potential applications in developing new antimicrobial agents (Fahim & Ismael, 2019).
Antinociceptive Activity
Research on pyridazinone derivatives has also shown promising antinociceptive activities. Studies on compounds such as [6‐(4‐methoxyphenyl)‐3(2H)‐pyridazinone‐2‐yl]‐acetamide derivatives found them to be more potent than aspirin in certain tests, indicating potential for pain management applications (Doğruer et al., 2000).
Cardiotonic Applications
Some pyridazinone derivatives have been discovered to possess potent positive inotropic effects in animal models, suggesting their utility in developing cardiotonic drugs. For example, certain dihydropyridazinone cardiotonics have shown significant enhancement in contractility in dogs (Robertson et al., 1986).
Antioxidant Activity
Coumarin derivatives, while not directly matching your query, provide an example of how structural analogues can exhibit antioxidant activities, suggesting that compounds with similar structural features might be explored for their potential to mitigate oxidative stress (Kadhum et al., 2011).
Synthesis of Heterocyclic Compounds
Research has been conducted on the synthesis of novel heterocyclic compounds from precursors bearing a bromophenyl moiety, indicating the role of such compounds in developing new chemical entities with potential biological activities (El-Hashash et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(3-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O2/c1-14(2)16-4-3-5-18(12-16)23-20(26)13-25-21(27)11-10-19(24-25)15-6-8-17(22)9-7-15/h3-12,14H,13H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUUDZSXBULYIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
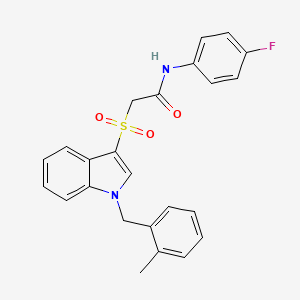
![tert-Butyl (5-bromoimidazo[1,2-a]pyridin-2-yl)carbamate](/img/structure/B2820563.png)
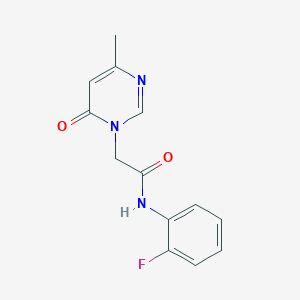
![[2-[(4-Fluorophenyl)methylamino]-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2820567.png)
![Cyclobutyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2820568.png)
![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/no-structure.png)
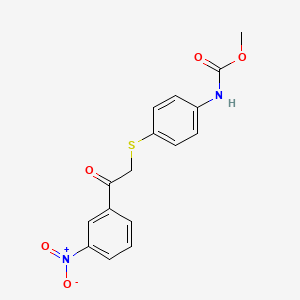
![N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2820572.png)
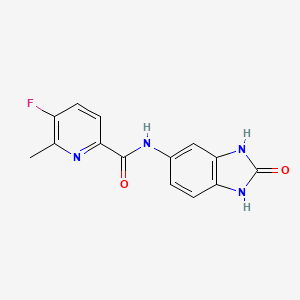
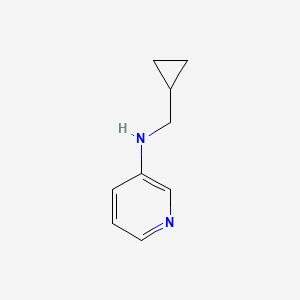
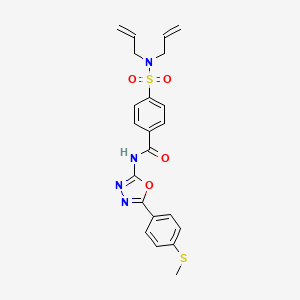
![(E)-N-(3,4-dimethoxybenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B2820579.png)
![Methyl 5-[(2-benzylphenoxy)methyl]-2-furoate](/img/structure/B2820580.png)
![2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2820583.png)
